3-Chloro-4-methoxy-5-nitrobenzoic acid
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Overview
Description
3-Chloro-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and nitro substituents on the benzene ring
Mechanism of Action
Target of Action
Nitro compounds, in general, are a significant class of nitrogen derivatives . They are known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
Nitro compounds typically exhibit their effects through the nitro group (−no2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen , which can influence its interaction with biological targets.
Biochemical Pathways
Nitro compounds can be involved in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.
Result of Action
Nitro compounds can have various effects at the molecular and cellular levels, depending on their specific structures and functional groups .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of nitro compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-chloro-4-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Reduction: 3-Chloro-4-methoxy-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-chloro-4-methoxy-5-nitrobenzoate.
Scientific Research Applications
3-Chloro-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxy-4-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
- 4-Methoxy-3-nitrobenzoic acid
Uniqueness
3-Chloro-4-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-chloro-4-methoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNVBQAUVQINSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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